molecular formula C22H23N3O2 B2643115 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 906149-43-7

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide

Cat. No. B2643115
CAS RN: 906149-43-7
M. Wt: 361.445
InChI Key: MBFUIHYBLBKTCU-UHFFFAOYSA-N
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Description

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” is a compound with the molecular formula C22H23N3O2 . It is a derivative of quinazolinone, a class of compounds known for their wide range of biological properties .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of anthranilic acid with acetic anhydride, followed by dehydration with formamide . The specific synthesis process for “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” includes a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring . The compound also contains a cyclohexanecarboxamide group attached to the phenyl ring .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” are not detailed in the available literature .

Future Directions

The future directions for research on “N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential biological activities. Given the wide range of biological properties exhibited by quinazolinone derivatives, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-23-20-10-6-5-9-19(20)22(27)25(15)18-13-11-17(12-14-18)24-21(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUIHYBLBKTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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